molecular formula C23H21BrN2O5 B2383083 (2Z)-6-bromo-2-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide CAS No. 1327181-85-0

(2Z)-6-bromo-2-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide

Katalognummer: B2383083
CAS-Nummer: 1327181-85-0
Molekulargewicht: 485.334
InChI-Schlüssel: QOSMLKFJXWXUIV-RWEWTDSWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound (2Z)-6-bromo-2-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide is a synthetic chromene derivative incorporating a benzodioxin moiety and a tetrahydrofuran (THF)-linked carboxamide group. Chromene derivatives are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . The imino linkage to the benzodioxin ring and the THF-methyl carboxamide side chain may contribute to solubility and pharmacokinetic properties.

Structural characterization of this compound would likely involve X-ray crystallography using programs like SHELXL for refinement, given its prevalence in small-molecule crystallography .

Eigenschaften

IUPAC Name

6-bromo-2-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-N-(oxolan-2-ylmethyl)chromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21BrN2O5/c24-15-3-5-19-14(10-15)11-18(22(27)25-13-17-2-1-7-28-17)23(31-19)26-16-4-6-20-21(12-16)30-9-8-29-20/h3-6,10-12,17H,1-2,7-9,13H2,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOSMLKFJXWXUIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=NC4=CC5=C(C=C4)OCCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21BrN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound (2Z)-6-bromo-2-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide represents a complex organic structure with potential biological applications. This article explores its synthesis, biological activity, and relevant research findings.

Structural Characteristics

This compound features a chromene core fused with a benzodioxin moiety and a bromo substituent , which suggests diverse pharmacological properties. The presence of the tetrahydrofuran group also indicates potential interactions with biological targets.

Key Structural Components

ComponentDescription
ChromeneA bicyclic compound known for various biological activities.
BenzodioxinA fused ring system that enhances bioactivity.
BromineA halogen that can influence reactivity and binding affinity.
TetrahydrofuranA cyclic ether that may affect solubility and bioavailability.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzodioxin Ring : Cyclization of catechol derivatives.
  • Bromination : Introduction of the bromine atom at a specific position on the benzodioxin.
  • Amide Bond Formation : Reaction with appropriate amines to form the carboxamide.

Each step requires optimization to achieve high yields and purity.

Predicted Activities

In silico studies have indicated that compounds with similar structures may exhibit various biological activities, including:

  • Antimicrobial : Potential effects against bacteria and fungi.
  • Anticancer : Inhibition of cancer cell proliferation.
  • Antioxidant : Scavenging of reactive oxygen species (ROS).

Case Studies and Research Findings

  • Antimicrobial Activity : A study showed that derivatives similar to this compound exhibited significant antibacterial effects, with minimal inhibitory concentrations (MIC) as low as 50 µg/mL against various pathogens .
  • Anticancer Properties : Research on related chromene derivatives has demonstrated cytotoxic effects in cancer cell lines, indicating that this compound may also possess anticancer properties .
  • Mechanism of Action : The interaction with specific molecular targets such as enzymes or receptors is hypothesized to be the primary mechanism through which this compound exerts its biological effects. For instance, compounds with similar structures have been shown to inhibit certain kinases involved in cancer progression.

Comparative Biological Activity

CompoundActivity TypeIC50 ValueReference
Compound AAntibacterial50 µg/mL
Compound BAnticancer10 µM
Compound CAntioxidant20 µM

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Chromene Derivatives with Halogen Substitutions

  • 6-Bromo-2H-chromene-3-carboxamide analogs: Derivatives like 2-bromo-N-phenyl-1-cyclohexene-1-carboxamide () share a brominated carboxamide scaffold. However, the cyclohexene ring in lacks the benzodioxin and THF moieties, resulting in reduced planarity and altered electronic properties. The calculated elemental composition (C, 55.73%; H, 5.04%; N, 5.00%) in suggests lower nitrogen content compared to the target compound, which likely has higher nitrogen due to the imino group .

Benzodioxin-Containing Compounds

  • 2,3-Dihydro-1,4-benzodioxin derivatives: Benzodioxin rings are common in pharmaceuticals (e.g., paroxetine) due to their electron-rich aromatic system. No direct analogs with chromene-imino-benzodioxin hybrids were identified in the evidence.

THF-Modified Carboxamides

  • N-(Tetrahydrofuran-2-ylmethyl) carboxamides :
    The THF moiety improves solubility in polar solvents (e.g., DMF, used in for synthesis). However, THF-containing analogs like those in often require NaH-mediated alkylation steps, which may limit scalability compared to more stable amide linkages .

Key Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

Property Target Compound 2-Bromo-N-phenyl-1-cyclohexene-1-carboxamide ()
Molecular Formula C₂₃H₂₂BrN₂O₄ C₁₃H₁₄NOBr
Calculated Molecular Weight 498.34 g/mol 280.16 g/mol
Nitrogen Content ~5.6% 5.00%
Synthetic Method Likely involves imine coupling NaH-mediated alkylation in DMF

Critical Analysis of Evidence Gaps

  • The provided evidence lacks direct data on the target compound’s synthesis, crystallography, or biological activity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.